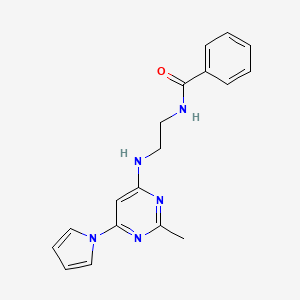

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Description

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a small-molecule benzamide derivative featuring a pyrimidine core substituted with a methyl group at position 2 and a 1H-pyrrol-1-yl group at position 5. The ethylamino linker connects the benzamide moiety to the pyrimidine ring. This compound shares structural motifs with kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR), due to the diaminopyrimidine scaffold commonly observed in such therapeutics .

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-14-21-16(13-17(22-14)23-11-5-6-12-23)19-9-10-20-18(24)15-7-3-2-4-8-15/h2-8,11-13H,9-10H2,1H3,(H,20,24)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDMHQSAWMWDGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction, often using reagents such as ammonium acetate and acetic acid.

Coupling with Benzamide: The final step involves coupling the pyrimidine-pyrrole intermediate with benzamide using peptide coupling agents like diethylphosphorocyanidate (DEPC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding pyrimidine N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s pyrimidine-ethylamino-benzamide architecture is analogous to several EGFR inhibitors and heterocyclic derivatives. Below is a comparative analysis of key structural and functional attributes:

Table 1: Comparison of Structural and Functional Properties

*Inferred based on structural similarity to EGFR inhibitors in .

Key Differences and Implications

Substituent Chemistry: The target compound employs a pyrrole substituent, which contrasts with the piperidinyl group in ’s compound. Pyrrole’s aromaticity may favor π-stacking with kinase active sites, while piperidinyl’s basicity could alter binding kinetics .

Bioisosteric Replacements :

- The tetrazole group in ’s compound replaces traditional acidic groups (e.g., carboxylic acid), balancing solubility and bioavailability . The target compound lacks such substitutions, suggesting a different pharmacokinetic profile.

Therapeutic Applications: While and compounds explicitly target EGFR mutants or cancer pathways, the target compound’s biological activity remains unconfirmed. thiazole) may redirect selectivity .

Research Findings and Data

Physicochemical Properties

Biological Activity

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antibacterial and antiviral applications. This article explores its biological activity, including research findings, case studies, and a comprehensive analysis of its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 371.5 g/mol. The structural formula highlights the presence of a pyrimidine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N5O2 |

| Molecular Weight | 371.5 g/mol |

| CAS Number | 1421462-31-8 |

The biological activity of this compound is primarily attributed to its interaction with specific targets in bacterial and viral systems. Research indicates that derivatives of this compound exhibit potent antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 3.12 to 12.5 µg/mL, demonstrating their effectiveness compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Antibacterial Activity

Recent studies have focused on the antibacterial efficacy of pyrrole derivatives, including this compound. The following table summarizes key findings from various studies:

| Study Reference | Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|---|

| Staphylococcus aureus | 3.12 | 2 | |

| Escherichia coli | 12.5 | 2 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antiviral Activity

In addition to antibacterial properties, there is emerging evidence regarding the antiviral potential of pyrrole-based compounds. For instance, certain derivatives have shown efficacy against viral strains such as Hepatitis C virus (HCV). The inhibition of NS5B RNA polymerase by these compounds was noted with IC50 values indicating effective viral suppression .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of several pyrrole derivatives, including this compound). The results demonstrated that these compounds not only inhibited bacterial growth but also showed low cytotoxicity in human cell lines, suggesting a favorable therapeutic index.

Case Study 2: Antiviral Screening

Another study investigated the antiviral properties of pyrrole derivatives against HCV. Compounds were screened for their ability to inhibit viral replication in vitro, revealing promising candidates for further development as antiviral agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, starting with pyrimidine core preparation followed by benzamide coupling. Key factors include solvent polarity (e.g., DMF for solubility), temperature control during amide bond formation (0–25°C), and catalysts like EDCI/HOBt. Statistical experimental design (e.g., factorial or response surface methodology) optimizes parameters such as molar ratios and reaction time, reducing trial-and-error . Continuous flow reactors improve scalability for exothermic steps .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) validates molecular weight and isotopic patterns. ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrole and pyrimidine protons). Purity assessment requires HPLC with buffered mobile phases (e.g., ammonium acetate pH 6.5) to enhance peak resolution . X-ray crystallography resolves stereochemical ambiguities if single crystals are obtainable.

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) with recombinant proteins. Include dose-response curves (1 nM–100 µM) and controls (e.g., staurosporine for kinases). Cell-based assays require viability markers (MTT/XTT) and apoptosis assays (Annexin V) to differentiate cytotoxic effects. Standardize protocols to minimize batch variability .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis conditions for this compound?

- Methodological Answer : Quantum chemical calculations (DFT) model transition states to identify rate-limiting steps. Machine learning analyzes experimental datasets to prioritize solvent/catalyst combinations. For example, ICReDD’s integrated workflows reduce optimization time by 50% through computational-experimental feedback loops .

Q. How can contradictory results in biological activity across studies be resolved?

- Methodological Answer : Re-test the compound under standardized conditions (e.g., buffer pH, cell passage number). Use orthogonal assays (e.g., surface plasmon resonance for binding vs. enzymatic activity) to confirm mechanisms. Meta-analysis of raw data may reveal confounding variables like impurities or solvent residues .

Q. What engineering strategies address scale-up challenges while maintaining yield and purity?

- Methodological Answer : Continuous flow reactors enhance mixing and heat transfer for amide couplings. Membrane separation (e.g., nanofiltration) replaces column chromatography for intermediate purification. Process simulation tools (Aspen Plus) model mass/energy balances to preempt bottlenecks, aligning with CRDC guidelines for reactor design .

Methodological Considerations

- Statistical Experimental Design : Factorial designs efficiently screen variables (e.g., temperature, solvent) with minimal experiments .

- Reaction Mechanism Elucidation : Isotopic labeling (e.g., ¹⁵N in the pyrimidine ring) tracks bond formation pathways.

- Biological Assay Validation : Counter-screening against unrelated targets (e.g., phosphatases for kinase-focused compounds) ensures specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.